molecular formula C16H12F3N3O4S B11564702 N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11564702
M. Wt: 399.3 g/mol
InChI Key: OGUJMSMDDWADDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an imidazolidinone ring substituted with a phenyl group and a trifluoromethyl group, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Imidazolidinone Ring: The imidazolidinone ring is formed through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of Phenyl Group: The phenyl group is attached through aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl]acetamide
  • N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide

Uniqueness

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzenesulfonamide moiety contributes to its potential biological activity.

Properties

Molecular Formula

C16H12F3N3O4S

Molecular Weight

399.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F3N3O4S/c17-16(18,19)15(21-27(25,26)12-9-5-2-6-10-12)13(23)22(14(24)20-15)11-7-3-1-4-8-11/h1-10,21H,(H,20,24)

InChI Key

OGUJMSMDDWADDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.